6-Methanesulfonylpyridine-3-sulfonyl chloride
Description
6-Methanesulfonylpyridine-3-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a pyridine ring substituted with a methanesulfonyl (-SO₂CH₃) group at the 6-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its molecular formula is C₆H₆ClNO₄S₂, with an approximate molecular weight of 255.59 g/mol. The methanesulfonyl group enhances the electron-withdrawing character of the pyridine ring, increasing the reactivity of the sulfonyl chloride moiety compared to alkyl-substituted analogs .
Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfonylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c1-13(9,10)6-3-2-5(4-8-6)14(7,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMEPOVTSQYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565047-78-0 | |
| Record name | 6-methanesulfonylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonylpyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process includes adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This sequential reaction produces pyridine-3-sulfonyl chloride, which is then purified by distillation under reduced pressure .
Industrial Production Methods
The industrial production method for this compound is designed to minimize byproduct formation and maximize yield. The process is scalable and can be applied to large-scale production, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfone compounds.
Scientific Research Applications
6-Methanesulfonylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methanesulfonylpyridine-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various molecules, making it useful in chemical synthesis and biological applications. The methanesulfonyl group can also participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Key Comparative Insights :
Reactivity :
- The methanesulfonyl group (-SO₂CH₃) in the target compound is a stronger electron-withdrawing group than methyl (-CH₃) or methoxy (-OCH₃), rendering the sulfonyl chloride more reactive toward nucleophiles (e.g., amines, alcohols) .
- The trifluoromethyl (-CF₃) group in 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride provides even greater electron withdrawal, making this analog the most reactive in the series .
Synthetic Utility :
- 6-Methylpyridine-3-sulfonyl chloride (CAS 478264-00-5) is widely used in large-scale industrial syntheses due to its lower cost and moderate reactivity .
- The methoxy-substituted analog (CAS 312300-42-8) is favored in reactions requiring slower kinetics, such as controlled stepwise sulfonylation .
Biological Relevance :
- Compounds with methanesulfonyl groups (e.g., the target compound) are associated with improved metabolic stability in pharmaceuticals, as seen in metabolites like 5-chloro-3-(4-methanesulfonylphenyl)-2-(6-methylpyridin-3-yl)pyridine .
Safety and Handling: All sulfonyl chlorides in this class are moisture-sensitive and corrosive.
Example Protocol :
Chlorosulfonation : Treat 6-methanesulfonylpyridine with chlorosulfonic acid under controlled conditions.
Purification : Isolate the product via extraction (e.g., ethyl acetate) and drying (Na₂SO₄) .
Optimization : Microwave-assisted synthesis can enhance yields, as demonstrated for methylsulfonamide derivatives .
Biological Activity
6-Methanesulfonylpyridine-3-sulfonyl chloride (CAS Number: 1565047-78-0) is a sulfonamide derivative characterized by its unique chemical structure, which includes a pyridine ring substituted with both methanesulfonyl and sulfonyl chloride groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.
- Molecular Formula : C7H8ClN2O4S2
- Molecular Weight : 290.73 g/mol
- Appearance : Solid
- Melting Point : 40-45 °C
Biological Activity Overview
The biological activity of this compound primarily revolves around its antibacterial and antifungal properties, as well as its potential applications in agricultural practices. The following sections detail specific findings from recent studies.
Antibacterial Activity
In vitro studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant antibacterial activity against various gram-positive and gram-negative bacterial strains.
Table 1: Antibacterial Activity Against Selected Bacteria
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Escherichia coli | 30 ± 0.12 | 7.81 |
| Staphylococcus aureus | 28 ± 0.10 | 10.00 | |
| Klebsiella pneumoniae | 25 ± 0.15 | 15.00 |
These results indicate that this compound can be as effective as traditional antibiotics like ciprofloxacin, particularly against E. coli .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Studies show that it possesses strong antifungal activity against several plant pathogenic fungi, making it a candidate for agricultural applications.
Table 2: Antifungal Activity Against Selected Fungi
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Fusarium oxysporum | 35 ± 0.20 |
| Botrytis cinerea | 32 ± 0.18 | |
| Rhizoctonia solani | 30 ± 0.22 |
The compound's effectiveness against these pathogens suggests its potential use in developing biopesticides .
The mechanism by which sulfonamides exert their antibacterial effects typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This interference disrupts nucleic acid synthesis, ultimately leading to bacterial cell death.
Case Studies and Applications
Recent research has explored the application of sulfonamide derivatives in agricultural settings, particularly as biocontrol agents against plant pathogens.
- Study on Crop Yield Improvement : A study demonstrated that the application of sulfonamide compounds, including derivatives of pyridine, improved crop yield significantly by controlling fungal pathogens in soybean and corn crops .
- Field Trials : Field trials showed that plants treated with formulations containing sulfonamide derivatives exhibited enhanced growth and reduced disease incidence compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
